molecular formula C14H11NO5S B8388219 2-(2-Methoxy-phenylsulfanyl)-5-nitro-benzoic Acid

2-(2-Methoxy-phenylsulfanyl)-5-nitro-benzoic Acid

Cat. No.: B8388219
M. Wt: 305.31 g/mol
InChI Key: APMMRCHYCMGBJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-phenylsulfanyl)-5-nitro-benzoic Acid is a useful research compound. Its molecular formula is C14H11NO5S and its molecular weight is 305.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11NO5S

Molecular Weight

305.31 g/mol

IUPAC Name

2-(2-methoxyphenyl)sulfanyl-5-nitrobenzoic acid

InChI

InChI=1S/C14H11NO5S/c1-20-11-4-2-3-5-13(11)21-12-7-6-9(15(18)19)8-10(12)14(16)17/h2-8H,1H3,(H,16,17)

InChI Key

APMMRCHYCMGBJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxythiophenol (9.9 ml, 81.29 mmol) was added to a solution of KOH (18.24 g, 325.18 mmol) in water (80 ml) degassed for 15 minutes. 2-Bromo-5-nitrobenzoic acid (20.0 g, 81.29 mmol) and copper bronze (258 mg, 4.06 mmol) were added to the reaction mixture, which was refluxed overnight. The reaction was stopped and the mixture was filtered through a celite pad and washed with 2M NaOH then water (50 ml). The filtrate was acidified (pH 1) with concentrated HCl. The precipitate formed was filtered and dried overnight in a vacuum oven (50° C.) to give the crude title compound (26.0 g) as a pale yellow solid. The product was used without further purification.
Quantity
9.9 mL
Type
reactant
Reaction Step One
Name
Quantity
18.24 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
copper bronze
Quantity
258 mg
Type
catalyst
Reaction Step Two

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